Regulatory Differentiation: Pharmacopoeial Impurity Limit and Unique Detection Wavelength
The British Pharmacopoeia (BP) and European Pharmacopoeia (Ph. Eur.) mandate a specific limit of 0.3% for Levonorgestrel Impurity O, measured at a unique detection wavelength of 200 nm [1]. This wavelength is specifically required for Impurity O, whereas other impurities (A, H, K, M, S) are monitored at 215 nm [1]. This dual-wavelength requirement is a direct consequence of Impurity O's distinct chromophoric properties due to the saturation of the C4-C5 double bond and the presence of a 5α-methoxy group, which alters its UV absorption profile compared to the API and most other impurities [1].
| Evidence Dimension | Pharmacopoeial Impurity Limit & Detection Wavelength |
|---|---|
| Target Compound Data | Limit: Maximum 0.3%; Detection: 200 nm |
| Comparator Or Baseline | Impurities A, B, K: Maximum 0.3%; Impurities M, S, U: Maximum 0.2%; Impurity H: Maximum 0.15%. These impurities are detected at 215 nm. |
| Quantified Difference | Unique detection wavelength (200 nm) and a distinct limit (0.3%) that is equal to the highest category for impurities A, B, and K, but with a different analytical requirement. |
| Conditions | HPLC analysis as per Ph. Eur. monograph 0926 for Levonorgestrel. |
Why This Matters
This regulatory differentiation necessitates the use of a certified reference standard for Impurity O to establish a validated HPLC method that can accurately quantify this specific impurity at the mandated wavelength, a requirement that a generic standard or a different impurity standard cannot fulfill.
- [1] British Pharmacopoeia 2025. Levonorgestrel Monograph (Ph. Eur. monograph 0926). Retrieved from https://nhathuocngocanh.com/bp/levonorgestrel/ View Source
